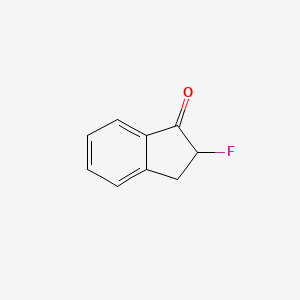

2-fluoro-2,3-dihydro-1H-inden-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDYBRGMAFZKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452455 | |

| Record name | 2-Fluoroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-76-5 | |

| Record name | 2-Fluoroindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 2,3 Dihydro 1h Inden 1 One and Its Derivatives

Direct Fluorination Strategies for the Indanone Core

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing indanone structure. This approach is valued for its efficiency and is often focused on the alpha-position relative to the carbonyl group.

Alpha-Fluorination of Ketones Using Electrophilic Fluorinating Reagents (e.g., Selectfluor)

The direct alpha-fluorination of ketones, including 1-indanone (B140024), is a common and effective method for synthesizing α-fluoroketones. cymitquimica.comnih.gov This transformation is typically achieved using electrophilic fluorinating agents, which contain a "positive" fluorine atom that can be transferred to a nucleophilic substrate, such as an enol or enolate derived from the ketone.

Selectfluor (F-TEDA-BF₄) is a widely used, stable, and easy-to-handle electrophilic fluorinating reagent. chemimpex.com The reaction of 1-indanone or its enol ester derivatives with Selectfluor provides the corresponding 2-fluoro-1-indanone. cymitquimica.comnih.gov The mechanism is believed to proceed through a polar two-electron process involving an oxygen-stabilized carbenium ion intermediate rather than a single-electron transfer (SET) pathway. nih.gov Other reagents, such as N-fluorobenzenesulfonimide (NFSI), are also employed for this purpose. beilstein-journals.org

The reaction conditions can be optimized for various substrates. For instance, direct fluorination of 1-indanone has been achieved using iodosylarenes in combination with triethylamine pentahydrofluoride (TEA·5HF). organic-chemistry.org Micellar systems have also been developed to carry out the regioselective fluorination of ketones like 1-indanone in water using Selectfluor, offering a more environmentally benign approach. organic-chemistry.org

Table 1: Examples of Electrophilic Alpha-Fluorination of Indanone Derivatives This table is interactive and can be sorted by clicking on the headers.

| Starting Material | Fluorinating Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Indanone | Iodosylarenes / TEA·5HF | - | 2-Fluoro-1-indanone | Good | organic-chemistry.org |

| 1-Indanone | Selectfluor (F-TEDA-BF₄) | Water (Micellar system) | 2-Fluoro-1-indanone | - | organic-chemistry.org |

| Alkyl 1-indanone-2-carboxylates | Selectfluor | CH₃CN | Alkyl 2-fluoro-1-oxo-indane-2-carboxylates | - | beilstein-journals.org |

| Alkyl 1-indanone-2-carboxylates | NFSI | CH₃CN | Alkyl 2-fluoro-1-oxo-indane-2-carboxylates | High | beilstein-journals.org |

| Enol esters of ketones | Selectfluor | - | α-Fluoroketones | Facile | cymitquimica.comnih.gov |

Regiospecific Fluorofunctionalization Approaches

Achieving high regioselectivity is crucial in the synthesis of complex molecules. For indanones, this means selectively targeting the alpha-position (C-2) for fluorination. The use of specific reagents and conditions can ensure that the fluorine atom is introduced exclusively at the desired location.

One such method employs 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Accufluor™ NFTh. prepchem.comresearchgate.net This reagent, when used in a solvent like methanol, enables the direct and regiospecific fluorofunctionalization of the α-carbonyl position of various ketones, including derivatives of 1-indanone, without requiring prior activation of the substrate. prepchem.comresearchgate.net The reaction proceeds in high yield, transforming methoxy or hydroxy-substituted 1-indanones into their corresponding α-fluoro derivatives. researchgate.net This approach highlights the ability to control the position of fluorination even in the presence of other potentially reactive sites on the molecule.

Stepwise Synthesis of Fluorinated Indanones

Stepwise synthesis involves constructing the fluorinated indanone from acyclic precursors or building upon a simpler core structure. This can offer greater control over the final product's substitution pattern.

Derivatization from Substituted Indanones (e.g., 5-fluoro-1-indanone)

The synthesis of indanones with fluorine substituents on the aromatic ring, such as 5-fluoro-1-indanone or 7-fluoro-1-indanone, represents a key stepwise strategy. These compounds are valuable intermediates for pharmaceuticals and agrochemicals. chemicalbook.com The synthesis typically involves an intramolecular Friedel–Crafts acylation of a suitable fluorinated phenylpropionic acid or its corresponding acid chloride.

For example, fluorinated polyaromatic hydrocarbons (PAHs) have been synthesized via 1-indanone intermediates. This process starts with fluorinated arylpropionic acids, which are converted to their acid chlorides and then cyclized in the presence of a Lewis acid like AlCl₃ to form the corresponding fluorinated 1-indanones. Similarly, 7-fluoro-1-indanone can be prepared from 2-fluorobenzoic acid through a sequence involving conversion to the acid chloride, Friedel-Crafts reaction to form a chloropropiophenone, and subsequent intramolecular cyclization.

These methods establish the fluorine atom on the aromatic core before the indanone ring is formed, providing a reliable route to specific, aromatically-fluorinated indanone derivatives.

Copper-Catalyzed Intramolecular Annulation Reactions for Indanone Scaffolds

Transition-metal catalysis offers powerful tools for constructing complex ring systems. Copper-catalyzed intramolecular annulation reactions have emerged as an effective method for building indanone and indene frameworks. These reactions often proceed through a cascade mechanism, efficiently forming multiple bonds in a single operation.

One notable example is the Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes. This reaction uses a low-cost copper catalyst, such as Cu(OTf)₂, and Togni's reagent as both a radical initiator and a CF₃ source. The process involves a radical-triggered addition, a 5-exo-dig cyclization, oxidation, and a nucleophilic cascade to construct trifluoromethylated 1-indanones with an all-carbon quaternary center in good yields. While this specific example introduces a trifluoromethyl group, the underlying copper-catalyzed annulation strategy is applicable to the formation of other fluorinated indanone scaffolds.

Another approach involves the copper-catalyzed intramolecular cascade reaction of conjugated enynones to produce substituted 1H-indenes. This method utilizes an inexpensive copper salt as the sole catalyst and proceeds under mild conditions with broad functional group tolerance. The proposed mechanism involves a copper-mediated 5-exo-dig cyclization to form a copper-carbene intermediate, followed by further cyclization and a 1,5-hydrogen shift to yield the indene product, which can be a precursor to the corresponding indanone.

Asymmetric and Stereoselective Synthesis of 2-Fluoro-2,3-dihydro-1H-inden-1-one Analogues

The creation of chiral molecules containing a fluorine atom at a stereocenter is of great interest, particularly in pharmaceutical development. Asymmetric synthesis of 2-fluoro-1-indanone analogues aims to produce these compounds in high enantiomeric purity.

A significant advancement in this area is the catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates. beilstein-journals.org This method allows for the creation of a chiral quaternary center at the C-2 position. The reaction is catalyzed by a combination of a Pybox-type ligand and a Lewis acidic europium(III) complex. By optimizing the reaction conditions, including the choice of fluorinating agent (NFSI was found to be superior to Selectfluor), solvent, and catalyst structure, high enantioselectivity (up to 96% ee) can be achieved. beilstein-journals.org

Another strategy involves a tandem Nazarov cyclization and electrophilic fluorination trapping. This approach provides a catalytic, stereoselective route to highly substituted fluorinated indanones.

Table 2: Optimization of Asymmetric α-Fluorination of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate This table is interactive and can be sorted by clicking on the headers.

| Entry | Catalyst | Fluorinating Agent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Ph-pybox-Eu(OTf)₃ | NFSI | 25 | 99 | 75 |

| 2 | i-Pr-pybox-Eu(OTf)₃ | NFSI | 25 | 99 | 83 |

| 3 | ind-pybox-Eu(OTf)₃ | NFSI | 25 | 99 | 93 |

| 4 | ind-pybox-Eu(OTf)₃ | NFSI | -30 | 99 | 96 |

| 5 | ind-pybox-Eu(OTf)₃ | Selectfluor | 25 | 45 | 10 |

| 6 | ind-pybox-La(OTf)₃ | NFSI | 25 | 99 | 89 |

Data adapted from a study on catalytic asymmetric fluorination. beilstein-journals.org

Asymmetric Transfer Hydrogenation/Dynamic Kinetic Resolution (ATH/DKR) for Enantioenriched Fluoro Indenols

The production of enantioenriched β-fluoro alcohols from their corresponding α-fluoro ketones is a challenging yet vital transformation in medicinal chemistry. Asymmetric transfer hydrogenation (ATH) coupled with dynamic kinetic resolution (DKR) has emerged as a powerful strategy to achieve this, yielding products with high levels of stereocontrol. nih.govresearchgate.net This method is particularly effective because it can convert a racemic starting material entirely into a single, desired stereoisomer, offering a theoretical yield of 100%.

The DKR process operates by combining a rapid, in-situ racemization of the starting ketone with a highly enantioselective reduction. For α-fluoro ketones like this compound, the presence of a base facilitates the racemization of the stereocenter adjacent to the carbonyl group. Simultaneously, a chiral catalyst, typically a ruthenium or iridium complex, selectively hydrogenates one of the rapidly interconverting enantiomers.

Recent studies have highlighted the efficacy of iridium-catalyzed hydrogenation for α-fluoro ketones. organic-chemistry.orgnih.gov This approach has successfully produced β-fluoro alcohols with both high enantiomeric and diastereomeric selectivities. nih.gov A key factor in the diastereomeric control is a noncovalent, charge-dipole interaction between the fluorine atom and a sodium cation (C-F···Na) in the transition state of the hydride transfer step. organic-chemistry.orgnih.gov This interaction helps to dictate the facial selectivity of the reduction. The methodology has been applied to a range of substrates, demonstrating high conversions and stereoselectivity under mild reaction conditions. organic-chemistry.org

Similarly, ruthenium-catalyzed ATH has been effectively used in the DKR of related ketone structures, such as 2,3-disubstituted flavanones, to construct three contiguous stereocenters with excellent stereoselectivity. The success in these systems underscores the potential of ATH/DKR as a robust method for synthesizing enantioenriched fluoro indenols from this compound.

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Fluoro Ketones via DKR This table is interactive. You can sort and filter the data.

| Catalyst | Base | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir/f-ampha | Sodium Hydroxide | 88:12 | >95% | organic-chemistry.org |

Biocatalytic Resolution Techniques for Racemic Indanone Derivatives

Biocatalysis offers a green and efficient alternative to traditional chemical methods for obtaining enantiomerically pure compounds. nih.gov For racemic indanone derivatives, biocatalytic resolution, particularly through the use of enzymes like ketoreductases (KREDs) and lipases, is a highly effective strategy. nih.govresearchgate.net These enzymatic processes are valued for their high stereoselectivity, which is crucial for the synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov

Kinetic resolution using biocatalysts involves the selective transformation of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. For instance, the asymmetric reduction of a racemic ketone by a KRED can produce a chiral alcohol with high stereopurity. researchgate.net This approach is one of the most cost-effective routes for producing chiral alcohols. researchgate.net

Another common biocatalytic method is enzymatic transesterification, often employing lipases. In this process, a racemic alcohol (which can be derived from the reduction of the indanone) reacts with an acyl donor. The lipase selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of racemic mixtures like 3-hydroxy-3-phenylpropanonitrile. nih.gov The efficiency and selectivity of these enzymatic reactions can often be enhanced by immobilizing the enzyme and using additives like ionic liquids. nih.gov

Dynamic kinetic resolution can also be achieved biocatalytically, where the enzyme-catalyzed resolution is combined with an in-situ racemization of the starting material. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product, maximizing yield. researchgate.net

Table 2: Biocatalytic Resolution of 3-hydroxy-3-phenylpropanonitrile This table is interactive. You can sort and filter the data.

| Enzyme | Additive (1% w/v in hexane) | Process Efficiency | Enantiomeric Excess (ee%) | Reference |

|---|---|---|---|---|

| Lipase on amine-modified silica (B1680970) | [BMIM]Cl | 97.4% | 79.5% | nih.gov |

Application of Chiral Auxiliaries in Stereocontrolled Fluorination

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a reliable and versatile tool in asymmetric synthesis, enabling the production of enantiomerically pure compounds. sigmaaldrich.com In the context of this compound, a chiral auxiliary can be attached to a precursor molecule, such as an indanone enolate, to direct the stereoselective introduction of a fluorine atom.

The use of fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX), has proven effective for the stereoselective fluorination of amide enolates. cyu.fr The high diastereoselectivities achieved are attributed to the formation of a rigid transition state, where an interaction between the fluorine on the auxiliary and the metal cation (fluorine•••Metal) orients the approach of the electrophilic fluorinating agent. cyu.fr After the fluorination step, the auxiliary can be cleaved and recovered for reuse. wikipedia.orgcyu.fr

The general workflow involves attaching the chiral auxiliary to a substrate, performing the diastereoselective fluorination reaction, and then removing the auxiliary to yield the enantiopure fluorinated product. wikipedia.org This methodology has been highly successful in the synthesis of complex molecules and is often a preferred method during the early stages of drug development. wikipedia.org The choice of auxiliary is critical, with various types, including Evans' oxazolidinones and camphorsultams, being widely used for their effectiveness in a range of asymmetric transformations. nih.govresearchgate.net Organocatalysis can also play a role in the asymmetric fluorination of related compounds, sometimes involving a kinetic resolution of the starting material to achieve high enantioselectivity. beilstein-journals.org

Reactivity and Mechanistic Investigations of 2 Fluoro 2,3 Dihydro 1h Inden 1 One

Transformation Chemistry of the Ketone and Fluorine Moieties

The presence of both a carbonyl group and a fluorine atom on the five-membered ring of 2-fluoro-2,3-dihydro-1H-inden-1-one dictates a significant portion of its reactivity. These functional groups can be independently or concertedly transformed to introduce new functionalities.

Oxidation and Reduction Reactions of the Carbonyl Group

The carbonyl group of this compound is susceptible to reduction to form the corresponding alcohol, 2-fluoro-2,3-dihydro-1H-inden-1-ol. uni.lu This transformation is a common step in the synthesis of more complex molecules. Standard reducing agents can be employed for this purpose. For instance, sodium borohydride (B1222165) (NaBH4) is a mild and effective reagent for the reduction of ketones to secondary alcohols.

The resulting 2-fluoro-2,3-dihydro-1H-inden-1-ol is a valuable intermediate for further chemical modifications. uni.lu The stereochemistry of the reduction can be influenced by the choice of reducing agent and reaction conditions, potentially leading to the formation of diastereomers.

Deoxofluorination Strategies for Derived Fluoro Alcohols

Further functionalization of the fluorine-containing moiety can be achieved through deoxofluorination of the alcohol intermediate, 2-fluoro-2,3-dihydro-1H-inden-1-ol. This reaction replaces the hydroxyl group with another fluorine atom, yielding a gem-difluorinated product. Reagents such as diethylaminosulfur trifluoride (DAST) are commonly used for this type of transformation. The resulting 2,2-difluoro-2,3-dihydro-1H-indene possesses altered electronic and conformational properties compared to its monofluorinated precursor.

Substitution and Coupling Reactions on the Indanone Framework

The aromatic ring and the active methylene (B1212753) group of the indanone scaffold provide additional sites for chemical reactions, enabling the synthesis of a wide array of derivatives.

Electrophilic Aromatic Substitution on the Benzenoid Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. uci.edulibretexts.orgmasterorganicchemistry.comlibretexts.org The position of substitution is directed by the existing substituents on the ring. The ketone and the alkyl portion of the indanone framework are generally deactivating and meta-directing, while any activating groups present on the benzene ring would direct incoming electrophiles to the ortho and para positions. uci.edu Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.comlibretexts.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. libretexts.org

Carbon-Carbon Bond Forming Reactions (e.g., Copper-Catalyzed Tertiary Radical Cyanation)

The indanone framework can participate in carbon-carbon bond-forming reactions to introduce further complexity. One notable example is the copper-catalyzed tertiary radical cyanation. frontiersin.orgnih.gov This reaction allows for the introduction of a cyano group at a tertiary carbon center. While the specific application to this compound is not detailed in the provided search results, related systems demonstrate the feasibility of such transformations on similar indanone scaffolds. frontiersin.orgnih.govresearchgate.netresearchgate.net These reactions often proceed via a radical mechanism, where a tertiary radical is generated and subsequently trapped by a cyanide source.

Knoevenagel Condensations for Further Functionalization

The active methylene group adjacent to the carbonyl in this compound can participate in Knoevenagel condensation reactions. wikipedia.orgrsc.orgsigmaaldrich.comnih.govmdpi.com This reaction involves the condensation of the ketone with a compound containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The initial product is a β-hydroxy intermediate which typically undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.com This reaction is a powerful tool for extending the carbon framework and introducing new functional groups. nih.govmdpi.com The reactivity in Knoevenagel condensations can be influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Stereochemical Aspects of Reactivity

The introduction of a fluorine atom at the α-position to the carbonyl group in the 1-indanone (B140024) scaffold creates a stereogenic center, profoundly influencing the molecule's reactivity in stereoselective transformations.

Influence of Fluorine on Diastereoselectivity and Enantioselectivity

The presence of a fluorine atom at the C-2 position significantly impacts the stereochemical outcome of reactions due to its unique electronic and steric properties. The strong electron-withdrawing nature of fluorine can alter the conformation of transition states and intermediates.

Research on analogous systems has demonstrated that an α-fluoro substituent can dramatically influence diastereoselectivity. For instance, a study on the 1,3-dipolar cycloadditions of 2-fluoro nitrones with ethyl vinyl ether revealed a reversal of diastereoselectivity compared to their non-fluorinated counterparts. rsc.org This reversal is attributed to the preferred adoption of a conformation that minimizes the dipole repulsion between the fluorine atom and the nitrone's oxygen atom. rsc.org In contrast, the non-fluorinated analogues adopt a conformation that minimizes 1,3-allylic strain. rsc.org This principle suggests that in reactions involving 2-fluoro-1-indanone, the stereochemical course would be heavily influenced by the minimization of dipolar interactions involving the C-F bond.

While studies on the reactivity of pre-existing 2-fluoro-1-indanone are scarce, the synthesis of chiral α-fluorinated indanones has been a subject of interest, highlighting the importance of this structural motif. Catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates has been achieved with high enantioselectivity using chiral catalysts. researchgate.netmdpi.comnih.gov These methods provide access to enantioenriched α-fluoro-β-keto esters, which are valuable precursors in medicinal chemistry. The success of these asymmetric fluorinations underscores the ability of chiral catalysts to effectively control the facial selectivity of the fluorinating agent's attack on the indanone enolate.

A study utilizing a combination of Europium(III) triflate and a chiral pybox-type ligand for the fluorination of alkyl 1-indanone-2-carboxylates yielded products with excellent enantioselectivities. The results indicated a dependency of the enantiocontrol on the steric hindrance of the ester group in the substrate. mdpi.comnih.gov

Table 1: Catalytic Asymmetric Fluorination of an Alkyl 1-indanone-2-carboxylate Derivative

| Catalyst System | Fluorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (S,R)-ind-pybox-Eu(OTf)₃ | NFSI | up to 91% | up to 96% | mdpi.comnih.gov |

Reaction Mechanism Elucidation

Understanding the mechanistic pathways of reactions involving 2-fluoro-1-indanone is key to predicting its behavior and optimizing reaction conditions.

Studies on Keto-Enol Tautomerism and Fluorination Kinetics

Keto-enol tautomerism is a fundamental process for ketones with α-hydrogens, where an equilibrium exists between the keto form and the enol form (an alkene-alcohol). masterorganicchemistry.comlibretexts.org This equilibrium is catalyzed by both acids and bases. libretexts.orglibretexts.org The formation of the enol or its conjugate base, the enolate, is a critical step in many reactions of ketones.

For this compound, the presence of the highly electronegative fluorine atom at the α-position is expected to have a significant impact on the keto-enol equilibrium. The inductive effect of fluorine would increase the acidity of the remaining α-hydrogen, facilitating its removal to form the enolate. This enhanced acidity would likely increase the rate of enolization compared to the non-fluorinated 1-indanone.

Table 2: Factors Influencing Keto-Enol Tautomerism

| Factor | Effect on Enol Content | Rationale | Reference |

|---|---|---|---|

| α-Electronegative Substituent (e.g., Fluorine) | Increases α-hydrogen acidity, potentially increasing enolization rate. | Inductive stabilization of the enolate conjugate base. | libretexts.org |

| Conjugation | Stabilizes the enol form if the C=C double bond is conjugated with another π-system. | Extended π-system leads to greater delocalization and stability. | libretexts.org |

| Solvent Polarity | Solvent-dependent; nonpolar solvents can favor intramolecularly hydrogen-bonded enols. | Polar solvents can disrupt internal hydrogen bonds but stabilize the keto form. | masterorganicchemistry.com |

Proposed Mechanistic Pathways in Catalyzed Transformations

Mechanistic pathways for catalyzed reactions of the indanone skeleton often involve the generation of an enol or enolate intermediate. For example, a copper(II)-catalyzed tandem reaction to produce fluorine-containing 1-indanone derivatives involves a Nazarov cyclization followed by an electrophilic fluorination step. beilstein-journals.org

In a proposed mechanism for the manganese-catalyzed reaction of 2-carbonyl-1-indanones, the reaction begins with the formation of an enolate. This enolate then reacts with an alkyne to generate a Markovnikov adduct. nih.govrsc.org The presence of a fluorine atom at C-2 in 2-fluoro-1-indanone would likely influence such a pathway in several ways:

Enolate Formation: As mentioned, the rate of enolate formation would likely be faster.

Nucleophilicity of the Enolate: The electron-withdrawing fluorine atom would decrease the electron density of the enolate, potentially reducing its nucleophilicity and affecting the rate of subsequent bond-forming reactions.

Steric Hindrance: The fluorine atom, although small, would add to the steric bulk around the reactive center, potentially influencing the regioselectivity and stereoselectivity of the catalyzed transformation.

These considerations suggest that while the fundamental steps of catalyzed transformations might be similar to those of non-fluorinated indanones, the kinetics and selectivity of the reactions involving 2-fluoro-1-indanone would be distinctly modulated by the properties of the fluorine atom.

Computational and Theoretical Investigations of 2 Fluoro 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and thermodynamic properties of molecules. In a typical DFT study of 2-fluoro-2,3-dihydro-1H-inden-1-one, the initial step involves the optimization of its three-dimensional structure to find the lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles.

The optimized structure provides a foundation for further calculations, including vibrational frequencies to confirm that the structure corresponds to a true energy minimum. Thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy can also be calculated, offering insights into the stability of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C1-C2 | 1.52 |

| C2-C3 | 1.51 | |

| C1=O | 1.22 | |

| C2-F | 1.40 | |

| Bond Angle (°) | C1-C2-C3 | 103.5 |

| F-C2-C1 | 109.8 | |

| Dihedral Angle (°) | F-C2-C1-O | 150.0 |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a specific published study of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the distribution of the HOMO and LUMO would likely show the HOMO localized on the benzene (B151609) ring and the lone pairs of the oxygen atom, which are electron-rich regions. The LUMO would be expected to be distributed over the carbonyl group and the aromatic ring, which are the electron-deficient centers.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a specific published study of this compound.

Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of the chemical reactivity of a molecule. These parameters include ionization potential (I), electron affinity (A), chemical hardness (η), and electrophilicity (ω).

Ionization Potential (I) is the energy required to remove an electron from a molecule and is approximated by I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added to a molecule and is approximated by A ≈ -ELUMO.

Chemical Hardness (η) measures the resistance to change in electron distribution and is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity (ω) is a measure of the ability of a molecule to accept electrons and is given by ω = (μ)2 / (2η), where μ is the electronic chemical potential (μ ≈ -(I+A)/2).

These parameters are valuable for predicting how this compound might behave in a chemical reaction.

Table 3: Illustrative Global Reactivity Parameters for this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity (ω) | 2.07 |

Note: The data in this table is illustrative and represents typical values for similar structures. It is not based on a specific published study of this compound.

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MESP map displays different colors to represent regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MESP surface would likely show a region of high electron density (red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the aromatic ring and the region near the fluorine atom would likely show a more positive potential (blue or green), indicating sites for potential nucleophilic interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational changes of a molecule and its interactions with other molecules, such as proteins.

The indanone scaffold is present in various kinase inhibitors. Molecular dynamics simulations can be employed to investigate the binding of this compound to protein targets like B-Raf kinase, which is a key protein in the MAPK signaling pathway and a target for cancer therapy.

A computational study on pyrazole (B372694) derivatives containing a 2,3-dihydro-1H-inden-1-one moiety has provided insights into their interaction with B-Raf kinase. These studies suggest that the indanone ring can occupy a hydrophobic pocket in the kinase's active site. The carbonyl oxygen of the indanone is often involved in forming a crucial hydrogen bond with a backbone amide of a cysteine residue (e.g., Cys532) in the hinge region of the kinase. The fluorine atom in the 2-position could potentially form favorable interactions, such as halogen bonds or dipole-dipole interactions, with the protein, thereby influencing the binding affinity and selectivity.

MD simulations can further elucidate the stability of the ligand-protein complex, revealing the key amino acid residues involved in the binding and the role of water molecules in mediating interactions. The results of such simulations are crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Conformational Landscapes and Dynamic Behavior

The introduction of a fluorine atom into the indanone scaffold significantly influences its conformational preferences and dynamic behavior. sci-hub.boxunibs.it Computational studies, often employing density functional theory (DFT), are crucial in mapping the potential energy surface and identifying stable conformers of this compound.

Studies on related fluorinated molecules have shown that fluorination can considerably increase conformational complexity compared to their non-fluorinated parent compounds. unibs.it This can result in a congested rotational spectrum, which can be deciphered through a combination of quantum chemical calculations and machine learning strategies. unibs.it The analysis of intramolecular interactions in these systems helps in modeling the effects of fluorine substitution in larger biomolecules. unibs.it

Table 1: Predicted Conformational Data for a Related Fluorinated Indanol

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 153.07102 | 127.4 |

| [M+Na]+ | 175.05296 | 136.7 |

| [M-H]- | 151.05646 | 129.8 |

| [M+NH4]+ | 170.09756 | 151.2 |

| [M+K]+ | 191.02690 | 133.5 |

| [M+H-H2O]+ | 135.06100 | 122.1 |

| [M+HCOO]- | 197.06194 | 148.9 |

| [M+CH3COO]- | 211.07759 | 173.4 |

| [M+Na-2H]- | 173.03841 | 133.0 |

| [M]+ | 152.06319 | 124.7 |

| [M]- | 152.06429 | 124.7 |

This data is for 2-fluoro-2,3-dihydro-1H-inden-1-ol, a closely related compound, and provides insight into the types of computational predictions made for such molecules. uni.lu The mass to charge ratio (m/z) and predicted collision cross section (CCS) are key parameters in mass spectrometry-based analyses.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The unique properties of this compound make it an interesting scaffold for structure-activity relationship (SAR) studies, particularly in drug discovery. nih.govnih.gov SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity.

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to interact with a specific biological target. dovepress.comijper.org For this compound, a pharmacophore model would highlight the key contributions of the fluorine atom, the carbonyl group, and the aromatic ring to its potential biological interactions. nih.gov

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, uses computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov A pharmacophore model derived from this compound or a known active compound can be used as a 3D query to filter these databases. ijper.orgmdpi.com

This approach allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. nih.gov Virtual ligand design involves modifying the structure of a known active molecule, such as this compound, in a computational environment to improve its binding affinity and other properties.

Computational Prediction of Target Affinity and Selectivity

Computational methods are increasingly used to predict the binding affinity of a ligand for its target protein. nih.govnih.gov These methods can range from molecular docking, which predicts the preferred orientation of a molecule when bound to another, to more complex free energy calculations.

For this compound, these predictions can help to prioritize which biological targets to investigate experimentally. Furthermore, by comparing the predicted affinity for a primary target versus other related proteins (off-targets), it is possible to computationally estimate the selectivity of the compound, which is a crucial aspect of drug development. nih.gov

Theoretical Insights into Photoisomerization and Molecular Motor Design (for related fluorene-indene systems)

Photoisomerization involves the conversion of one isomer to another upon absorption of light. nih.govrsc.org In overcrowded alkene systems, such as those derived from the coupling of two indanone-type molecules, this process can lead to unidirectional rotation around a central double bond. nih.gov

Theoretical studies, often using time-dependent density functional theory (TD-DFT), can elucidate the excited-state potential energy surfaces and identify the pathways for photoisomerization. rsc.org These calculations can predict the quantum yields of photoisomerization and fluorescence, and explain how factors like solvent and substituents influence the photochemical behavior. nih.gov The presence of a fluorine atom can significantly alter the electronic properties and, consequently, the photoisomerization dynamics of these systems. rsc.org

Synthetic Utility and Research Applications of 2 Fluoro 2,3 Dihydro 1h Inden 1 One As a Chemical Scaffold

Scaffold for Novel Small Molecule Synthesis in Medicinal Chemistry Research

The inherent structural features of 2-fluoro-2,3-dihydro-1H-inden-1-one make it an attractive starting point for the development of new therapeutic agents. Its utility spans the creation of motifs like fluorinated chalcones and the core structures for various enzyme inhibitors and receptor agonists.

Design and Synthesis of Fluorinated Chalcone (B49325) Motifs

Chalcones, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, are prominent structures in medicinal chemistry. The incorporation of fluorine into this scaffold can significantly enhance biological activity. The 2,3-dihydro-1H-inden-1-one core serves as a precursor for a specific class of fluorinated chalcones.

The synthesis is typically achieved through the Claisen-Schmidt condensation reaction. mdpi.comresearchgate.net This involves the base-catalyzed reaction of the ketone (2,3-dihydro-1H-inden-1-one) with a substituted aromatic aldehyde. rasayanjournal.co.in For instance, (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) were synthesized using this method. researchgate.net These reactions create a class of conformationally restricted chalcone analogues where one of the aryl rings and the enone system are part of the indanone framework.

Table 1: Synthesis of 2,3-dihydro-1H-inden-1-one Derived Fluorinated Chalcones

| Compound Name | Reactants | Reaction Type | Reference |

|---|---|---|---|

| (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) | 2,3-dihydro-1H-inden-1-one and 4-(trifluoromethyl)benzaldehyde | Claisen-Schmidt Condensation | researchgate.net |

| (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) | 2,3-dihydro-1H-inden-1-one and 4-(trifluoromethoxy)benzaldehyde | Claisen-Schmidt Condensation | researchgate.net |

Exploration as Inhibitor Scaffolds for Specific Enzymes

The indenone scaffold has been extensively modified to generate potent and selective inhibitors for several key enzymes implicated in various diseases.

B-Raf Kinase: The RAF kinase family is a crucial component of the MAPK signaling pathway, and mutations, particularly in B-RAF, are linked to numerous cancers. nih.gov Diaryl amides are a significant structural class of RAF inhibitors. nih.gov While various heterocyclic scaffolds have been explored to develop B-RAF inhibitors, specific examples directly deriving from this compound are not prominently featured in the reviewed literature.

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B is a key strategy in the management of Parkinson's disease, as it increases dopamine (B1211576) levels in the brain. nih.govfrontiersin.org Derivatives of 2,3-dihydro-1H-inden-1-amine have been designed as selective MAO-B inhibitors. nih.gov Structure-activity relationship (SAR) studies on these compounds have provided insights for developing potent and selective inhibitors. For example, compounds L4 (IC₅₀ = 0.11 μM) and L16 (IC₅₀ = 0.27 μM) showed MAO-B inhibitory activity and selectivity comparable to the drug Selegiline. nih.gov Additionally, 2-heteroarylidene-1-indanone derivatives have been identified as potent MAO-B inhibitors, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov

Hypoxia-Inducible Factor-2α (HIF-2α): HIF-2α is a key oncogenic driver in certain cancers, most notably clear cell renal cell carcinoma (ccRCC). nih.govacs.org The 2,3-dihydro-1H-inden-1-one scaffold has been instrumental in the development of first-in-class HIF-2α inhibitors. Through structure-based drug design, researchers developed PT2385 and subsequently Belzutifan (PT2977/MK-6482), which are potent and selective HIF-2α antagonists. nih.govresearchgate.netacs.org These molecules, such as (S)-3-((2,2-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile, bind to a pocket in the HIF-2α protein, preventing its dimerization with its partner protein HIF-1β (ARNT) and thus blocking its transcriptional activity. researchgate.net Belzutifan received FDA approval for treating certain VHL disease-associated tumors, validating the therapeutic potential of this scaffold. nih.gov The synthesis of these complex molecules often starts from precursors like 4-Fluoro-7-(Methylsulfonyl)-2,3-Dihydro-1H-Inden-1-One. cphi-online.com

Tubulin: Microtubules are essential for cell division, making them a prime target for anticancer drugs. nih.gov Agents that interfere with tubulin polymerization can halt the cell cycle and induce apoptosis. nih.gov A series of novel 2,3-dihydro-1H-indene derivatives have been designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. nih.gov Through SAR studies, compound 12d was identified as a highly potent derivative with antiproliferative activity against four cancer cell lines, showing IC₅₀ values ranging from 0.028 to 0.087 µM. nih.gov These compounds represent a promising class of microtubule-targeting agents. nih.govnih.gov

Table 2: Indenone Derivatives as Enzyme Inhibitors

| Target Enzyme | Derivative Class | Example Compound | Biological Activity | Reference |

|---|---|---|---|---|

| MAO-B | 2,3-dihydro-1H-inden-1-amine | L4 | IC₅₀ = 0.11 μM | nih.gov |

| HIF-2α | Dihydro-indenol | Belzutifan (PT2977) | Potent and selective HIF-2α antagonist; FDA approved | researchgate.netnih.gov |

| Tubulin | Dihydro-1H-indene | Compound 12d | Potent antiproliferative activity (IC₅₀ = 0.028−0.087 µM) | nih.gov |

Development of Agonist Scaffolds

Beyond enzyme inhibition, the indenone framework has been adapted to create agonists for important cell surface receptors.

G-protein-coupled Receptor 119 (GPR119): GPR119 is a receptor found primarily in pancreatic islets and the intestine, and its activation stimulates glucose-dependent insulin (B600854) release, making it a target for type 2 diabetes treatment. nih.gov Potent and selective GPR119 agonists have been developed from a phenoxy analogue, leading to a series of benzyloxy derivatives with improved properties. Compound 28 from this series was identified as a potent GPR119 agonist with good physicochemical properties and in vivo efficacy. nih.gov

AMPA Receptor Modulators: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are critical for fast synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of AMPA receptors are being investigated as potential treatments for cognitive deficits in conditions like schizophrenia. nih.govnih.gov The 2,3-dihydro-1H-indene scaffold is central to the novel clinical candidate N-[(2S)-5-(6-fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide (UoS12258). nih.govcapes.gov.br This compound is a potent, selective, and brain-penetrant AMPA receptor PAM that has demonstrated cognition-enhancing properties in preclinical models. nih.govresearchgate.net

Application in Anticancer Research through Microtubule Destabilization

The utility of the this compound scaffold in anticancer research is prominently highlighted by its use in creating tubulin inhibitors. The mechanism of action for these agents is the destabilization of microtubules, which are crucial for forming the mitotic spindle during cell division. nih.gov

Derivatives of dihydro-1H-indene have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. nih.govrsc.org For example, the indole-based derivative 9p was found to effectively inhibit tubulin polymerization with an IC₅₀ value of 8.3 μM and induce G2/M arrest in HeLa cells. rsc.org The ability of these molecules to interfere with microtubule dynamics makes them potent anti-proliferative and anti-angiogenic agents, positioning them as promising leads for the development of new anticancer drugs. nih.gov

Investigation in Antimicrobial and Antifungal Research

The incorporation of fluorine and trifluoromethyl/trifluoromethoxy groups into organic molecules is a known strategy to enhance antimicrobial and antifungal activity. acgpubs.orgnih.gov Chalcones derived from 2,3-dihydro-1H-inden-1-one have been investigated for these properties. researchgate.net

Specifically, the fluorinated chalcone motifs (E)-2-(4-(trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) and (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) were screened for in-vitro antibacterial and antifungal activity. researchgate.net They were tested against Gram-negative bacteria (E. coli, P. vulgaris), Gram-positive bacteria (S. aureus, B. subtilis), and fungi (A. niger, C. albicans). The study found that TFMBD-1 was a more effective antibacterial and antifungal agent than TFMBD-2, demonstrating the potential of this scaffold in developing new antimicrobial agents. researchgate.net Other classes of fluorinated heterocyclic compounds, such as triazole derivatives, have also shown significant antimicrobial properties. nih.govpjmonline.org

Table 3: Antimicrobial Activity of 2,3-dihydro-1H-inden-1-one Derived Chalcones

| Compound | Target Organisms | Result | Reference |

|---|---|---|---|

| TFMBD-1 | Bacteria (Gram +, Gram -), Fungi | Effective antibacterial and antifungal agent | researchgate.net |

| TFMBD-2 | Bacteria (Gram +, Gram -), Fungi | Less effective than TFMBD-1 | researchgate.net |

Chiral Building Block in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The this compound scaffold is a valuable chiral building block for asymmetric synthesis. wiley.com

The presence of a fluorine atom at the C2 position and the ketone at the C1 position allows for the stereoselective creation of multiple chiral centers. This is exemplified in the synthesis of advanced drug candidates. For instance, the HIF-2α inhibitor Belzutifan possesses a specific (1S, 2S, 3R) stereochemistry, which is crucial for its high-affinity binding and potent inhibitory activity. researchgate.netnih.gov Similarly, the AMPA receptor modulator UoS12258 is the (2S)-enantiomer, highlighting the stereospecificity required for its biological function. nih.govnih.gov

Methods for achieving this stereocontrol include asymmetric fluorination reactions and the use of chiral auxiliaries. nih.gov Biocatalytic methods, using enzymes like aldolases, are also emerging as powerful tools for the asymmetric construction of carbon-fluorine bonds, providing access to enantiopure fluorinated building blocks. nih.gov The ability to synthesize specific stereoisomers of indenone derivatives underscores the importance of this scaffold in modern, stereoselective organic synthesis. researchgate.netmdpi.com

Precursor for Enantioenriched Monofluorinated Carbocyclic Alcohols

A primary application of this compound is its use as a starting material for the synthesis of enantioenriched monofluorinated carbocyclic alcohols. These chiral alcohols are valuable building blocks for more complex fluorinated molecules. researchgate.net The key transformation is the asymmetric reduction of the ketone functionality in the indanone ring.

Researchers have successfully employed a transition metal-catalyzed asymmetric transfer hydrogenation (ATH) coupled with a dynamic kinetic resolution (DKR) process to achieve this. researchgate.net This method allows for the conversion of the racemic this compound into a single, desired stereoisomer of the corresponding alcohol, 2-fluoro-1-indanol, with high levels of stereocontrol.

In a notable study, a Rhodium(III) catalyst was used for the asymmetric reduction of various 2-fluoro-2,3-dihydro-1H-inden-1-ones. The process yielded enantiomerically enriched cis-2-fluoro inden-1-ols. researchgate.net The reaction demonstrates high yields and excellent diastereoselectivity and enantioselectivity, highlighting the efficiency of this synthetic route.

Table 1: Asymmetric Transfer Hydrogenation of Substituted 2-Fluoro-2,3-dihydro-1H-inden-1-ones

| Entry | R1 | R2 | Yield (%) | cis:trans Ratio | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | H | H | 85 | >95:5 | >99 |

| 2 | 5-Me | H | 86 | >95:5 | >99 |

| 3 | 5-F | H | 82 | >95:5 | >99 |

| 4 | 5-Cl | H | 83 | >95:5 | >99 |

| 5 | 5-Br | H | 80 | >95:5 | >99 |

| 6 | 6-MeO | H | 84 | >95:5 | >99 |

This table presents data on the Rh(III)-catalyzed asymmetric reduction of various 2-fluoro-2,3-dihydro-1H-inden-1-ones to the corresponding cis-2-fluoro inden-1-ols, showing consistently high yields and stereoselectivities. researchgate.net

The resulting enantiopure cis-fluoro alcohols, such as (1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol, are critical chiral synthons for further synthetic manipulations. researchgate.net

Synthesis of Stereochemically Defined Fluorine-Containing Compounds

The enantioenriched cis-monofluorinated carbocyclic alcohols derived from this compound serve as versatile intermediates for the synthesis of other stereochemically defined fluorine-containing compounds. researchgate.net A key subsequent transformation is deoxofluorination, which introduces a second fluorine atom to create vicinal difluoro motifs.

Starting from the enantiomerically pure cis-fluoro alcohols, a deoxofluorination reaction can be performed to produce trans-difluorinated indans. This sequential approach allows for precise control over the stereochemistry at two adjacent carbon centers, one of which is a quaternary stereocenter. researchgate.net For instance, the deoxofluorination of (1R,2S)-2-fluoro-2,3-dihydro-1H-inden-1-ol derivatives leads to the formation of the corresponding (1S,2S)-1,2-difluoroindanes.

The synthesis of these stereochemically defined difluorinated compounds is significant because the vicinal difluoro motif is an important structural feature in medicinal chemistry. researchgate.net This method provides access to novel families of enantioenriched trans-difluorinated indans. researchgate.net

Table 2: Synthesis of trans-Difluoroindanes from cis-Fluoro Alcohols

| Entry | Starting Alcohol Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

|---|---|---|---|---|

| 1 | H | (1S,2S)-1,2-difluoroindane | 82 | 97:3 |

| 2 | 5-Me | (1S,2S)-1,2-difluoro-5-methylindane | 85 | 96:4 |

| 3 | 5-F | (1S,2S)-1,2,5-trifluoroindane | 80 | 95:5 |

This table illustrates the yields and diastereoselectivity of the deoxofluorination reaction to convert cis-fluoro alcohols into trans-difluorinated indanes. researchgate.net

This strategy showcases the utility of this compound in building complex molecules with precisely controlled stereochemistry, which is crucial for developing new pharmaceuticals and materials. nih.gov

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While direct, multi-step syntheses of named complex drugs starting from this compound are not extensively detailed in the literature, its role as a key intermediate is established by the value of its derivatives. The enantioenriched monofluorinated and difluorinated indane derivatives produced from this starting material are considered highly valuable fluorinated building blocks. researchgate.net

These building blocks are designed for use in the synthesis of more complex and biologically active molecules. For example, the dihydro-1H-indene core is a feature of compounds investigated as potent tubulin polymerization inhibitors for anticancer applications. nih.gov The introduction of fluorine, facilitated by starting with this compound, can enhance the therapeutic properties of such molecules.

The strategic importance of this scaffold is underscored by its relationship to structures found in approved drugs and clinical candidates. For instance, the fluorinated hydroxylated cyclic structures derived from this indanone are analogous to motifs in molecules like Belzutifan, an FDA-approved drug for treating von Hippel-Lindau disease-associated renal cell carcinoma. researchgate.net Although not a direct precursor, the synthetic pathways established using this compound provide access to the types of stereochemically rich, fluorinated carbocyclic structures that are of high interest in modern drug discovery. researchgate.net

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry offers substantial opportunities for refining the production of 2-fluoro-2,3-dihydro-1H-inden-1-one. Current synthetic pathways can be improved by focusing on principles of green chemistry and process optimization. Future research in this area is likely to concentrate on several key aspects:

Catalytic Asymmetric Synthesis: The development of stereoselective methods to introduce the fluorine atom will be crucial for accessing enantiomerically pure forms of the compound. This can be achieved through the use of chiral catalysts, enabling the synthesis of specific stereoisomers which may exhibit distinct biological activities.

Flow Chemistry: The transition from batch to continuous flow synthesis can offer significant advantages, including enhanced reaction control, improved safety, and higher yields. This approach is particularly amenable to reactions involving hazardous reagents or intermediates.

Biocatalysis: The use of enzymes as catalysts in the synthesis of fluorinated compounds is a growing area of interest. Biocatalytic methods can offer high selectivity under mild reaction conditions, reducing the environmental impact of the synthesis.

| Synthetic Strategy | Potential Advantages |

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, potentially leading to improved therapeutic profiles. |

| Flow Chemistry | Enhanced safety, better reaction control, and potential for scalability. |

| Biocatalysis | High selectivity, mild reaction conditions, and reduced environmental footprint. |

Advanced Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in the design of new molecules with desired properties. For this compound, these techniques can guide the synthesis of derivatives with enhanced biological activity, improved pharmacokinetic profiles, or novel material properties.

Future research will likely involve:

Structure-Activity Relationship (SAR) Studies: In silico screening of virtual libraries of derivatives can help identify key structural modifications that influence biological activity. This can accelerate the discovery of potent and selective drug candidates.

Pharmacophore Modeling: By identifying the essential structural features required for biological activity, pharmacophore models can guide the design of new derivatives with improved binding affinity for specific biological targets.

Quantum Mechanical Calculations: These methods can provide detailed insights into the electronic properties of the molecule, helping to predict its reactivity and metabolic stability.

| Computational Approach | Application in Derivative Design |

| Structure-Activity Relationship (SAR) Studies | Identification of key structural features for enhanced biological activity. |

| Pharmacophore Modeling | Design of new derivatives with improved target binding affinity. |

| Quantum Mechanical Calculations | Prediction of reactivity and metabolic stability. |

Exploration of New Fluorination Methodologies

The introduction of fluorine into organic molecules remains a significant challenge in synthetic chemistry. nih.gov The development of new fluorination reagents and methods is crucial for the synthesis of novel fluorinated compounds, including derivatives of this compound. rsc.orgresearchgate.net

Emerging opportunities in this area include:

Late-Stage Fluorination: The ability to introduce fluorine at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. rsc.org The development of new reagents and catalysts for late-stage fluorination will be a key focus of future research. nih.gov

Electrophilic Fluorinating Agents: The use of novel electrophilic fluorinating agents can provide access to previously inaccessible fluorinated compounds. Research into the development of more selective and user-friendly electrophilic fluorinating reagents is ongoing.

Photoredox Catalysis: This emerging area of catalysis offers new possibilities for the activation of C-H bonds for fluorination under mild reaction conditions.

| Fluorination Methodology | Key Advantages |

| Late-Stage Fluorination | Rapid diversification of complex molecules and access to novel derivatives. |

| Novel Electrophilic Fluorinating Agents | Access to a wider range of fluorinated compounds with improved selectivity. |

| Photoredox Catalysis | Mild reaction conditions and novel bond activations. |

Integration of this compound into Hybrid Scaffolds

The combination of different pharmacophores into a single molecule, known as hybrid scaffold design, is a powerful strategy in drug discovery. Integrating the this compound moiety into larger, more complex molecular architectures could lead to the discovery of new therapeutic agents with unique mechanisms of action.

Future research directions may include:

Synthesis of Hybrid Molecules: The covalent linking of the fluoroindanone core to other biologically active motifs, such as heterocycles or natural products, could result in synergistic or additive pharmacological effects.

Development of Bifunctional Molecules: Designing molecules that can simultaneously interact with two different biological targets is a promising approach for the treatment of complex diseases. The this compound scaffold could serve as a key building block in the construction of such bifunctional ligands.

Incorporation into Peptidomimetics: The 1,2,3-triazole moiety, for instance, can be used as a peptide bond isostere to enhance protease resistance in peptidomimetics. x-mol.com Similarly, incorporating the fluoroindanone structure could impart favorable properties.

| Hybrid Scaffold Approach | Potential Outcome |

| Synthesis of Hybrid Molecules | Synergistic or additive pharmacological effects. |

| Development of Bifunctional Molecules | Novel therapeutic agents for complex diseases. |

| Incorporation into Peptidomimetics | Enhanced stability and biological activity of peptide-based drugs. |

常见问题

Q. What strategies address low yields in α-acyloxylation reactions of fluorinated indenones?

- Methodological Answer : Steric hindrance at the ketone position often reduces yields. Use bulky acyloxy sources (e.g., pivaloyl chloride) and KI/1,2-dibromoethane as mediators to enhance electrophilicity. Microwave-assisted synthesis (100°C, 30 min) can accelerate reactions while minimizing decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。